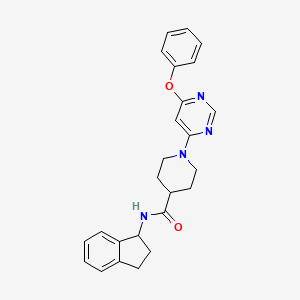![molecular formula C23H28N2O4 B2363254 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-36-8](/img/structure/B2363254.png)
3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, also known as TRIMB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. TRIMB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Applications De Recherche Scientifique
- Researchers have explored the potential of this compound as an anticancer agent. Specifically, derivatives of this molecule have been synthesized and evaluated for their antiproliferative activities against cancer cell lines such as HeLa, MCF-7, and HT-29 .
- Compound 7d, in particular, demonstrated potent activities against these cell lines, making it a promising candidate for further development as a tubulin polymerization inhibitor. Mechanistic studies revealed that it induced cell apoptosis, arrested cells in the G2/M phase, and inhibited tubulin polymerization in a manner consistent with colchicine .
- The compound’s ability to inhibit tubulin polymerization is noteworthy. Tubulin is crucial for cell division, and compounds that interfere with its polymerization process can have implications for cancer therapy .
- While not directly related to the compound itself, indole derivatives (such as the one ) have been investigated for their biological potential. For instance, molecular docking studies have explored their anti-HIV-1 activity .
- The compound’s redox properties may find applications in assessing cell viability. The MTT assay, which relies on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by actively respiring cells, could be employed .
- The synthesis of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives using click chemistry has been explored. These derivatives may have diverse applications, including potential anticancer properties .
Anticancer Activity
Tubulin Polymerization Inhibition
Anti-HIV-1 Potential
Redox Potential Assessment
Click Chemistry and Triazole Derivatives
Mécanisme D'action
Target of Action
The primary target of 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin to inhibit its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is similar to that of colchicine, a well-known tubulin polymerization inhibitor .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division . This disruption can lead to cell cycle arrest in the G2/M phase, preventing cells from dividing .
Result of Action
The result of the compound’s action is the induction of apoptosis (programmed cell death) in a dose-dependent manner . By inhibiting tubulin polymerization and disrupting cell division, the compound can effectively induce cell death in cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target. Additionally, the cellular environment, including the presence of metabolic enzymes and transport proteins, can influence the compound’s efficacy.
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-27-20-12-18(13-21(28-6-2)22(20)29-7-3)23(26)24-14-16-8-9-19-17(11-16)10-15(4)25-19/h8-13,25H,5-7,14H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLITYSJYXANUNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

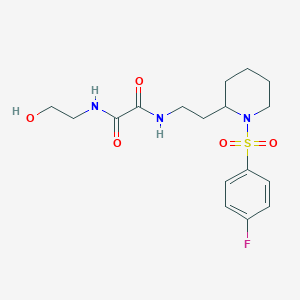
![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2363174.png)
![2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid](/img/structure/B2363175.png)
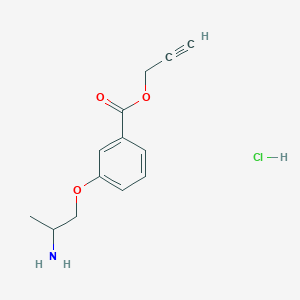
![5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one](/img/structure/B2363182.png)

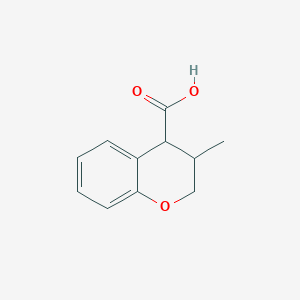
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2363186.png)
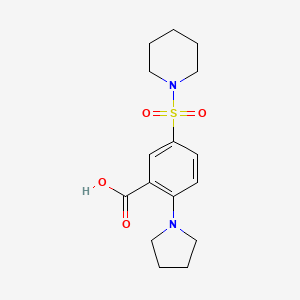
![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)
